Sodium 1-naphthalenesulfonate

Solubility Separation Science Process Optimization

Sodium 1-naphthalenesulfonate (1-SNS, CAS 130-14-3, also associated with CAS 1321-69-3 for isomeric mixtures) is an anionic aromatic sulfonate surfactant, typically supplied as a white to light yellow crystalline powder with a melting point of 299-301 °C, a density of 1.423 g/cm³, and high aqueous solubility. Its amphiphilic structure, comprising a hydrophobic naphthalene ring and a hydrophilic sulfonate head, confers hydrotropic and surface-active properties, including medium-to-low foaming and notable stability in both acidic and basic environments, as well as resistance to hard water and high temperatures.

Molecular Formula C10H7NaO3S
Molecular Weight 230.22 g/mol
CAS No. 1321-69-3
Cat. No. B072267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-naphthalenesulfonate
CAS1321-69-3
Molecular FormulaC10H7NaO3S
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1
InChIKeyHIEHAIZHJZLEPQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Naphthalenesulfonate (CAS 1321-69-3) Procurement and Selection Data Sheet


Sodium 1-naphthalenesulfonate (1-SNS, CAS 130-14-3, also associated with CAS 1321-69-3 for isomeric mixtures) is an anionic aromatic sulfonate surfactant, typically supplied as a white to light yellow crystalline powder with a melting point of 299-301 °C, a density of 1.423 g/cm³, and high aqueous solubility [1]. Its amphiphilic structure, comprising a hydrophobic naphthalene ring and a hydrophilic sulfonate head, confers hydrotropic and surface-active properties, including medium-to-low foaming and notable stability in both acidic and basic environments, as well as resistance to hard water and high temperatures . Commercially, it serves as a critical intermediate in the synthesis of azo dyes and other colorants, an emulsifier in polymerization, a dispersant in various formulations, and a brightening additive in electroplating baths [1].

Synthesis intermediate for azo dyes and colorants
Dispersant and emulsifier in polymerization and electroplating
Hydrotrope with reported alkaline and alcoholic solubility profile

Why Sodium 1-Naphthalenesulfonate Cannot Be Simply Substituted with a Generic Analog


Sodium 1-naphthalenesulfonate (1-SNS) is not functionally interchangeable with its closest analog, sodium 2-naphthalenesulfonate (2-SNS), nor with other common hydrotropes like sodium xylenesulfonate (SXS) or sodium toluenesulfonate (STS), due to profound, quantifiable differences in solubility, photochemical stability, and process performance [1][2]. As detailed in Section 3, 1-SNS exhibits an aqueous solubility that is over ten times greater than 2-SNS under certain alkaline conditions, a critical factor in separation and purification workflows [1]. Furthermore, 1-SNS demonstrates distinct photodegradation kinetics compared to other anionic surfactants, impacting its environmental persistence and behavior in light-exposed applications [2]. While other hydrotropes are used for solubilization, their relative effectiveness varies significantly; linear alkyl naphthalene sulfonates, a class to which 1-SNS belongs, show performance characteristics in rinse aid formulations that diverge from those of SXS or DDBS, making direct substitution a risk to product performance and process efficiency [3]. Therefore, a specification-driven procurement strategy, informed by the quantitative evidence below, is essential to ensure the selected material meets the specific, measurable requirements of the intended application.

1-SNS vs 2-SNS Alkaline solubility profile may differ substantially, affecting separation and purification workflows.
1-SNS vs DBS Photodegradation kinetics may be slower, altering persistence in UV-exposed formulations.
1-SNS vs SXS/STS Rinse aid hydrotrope performance profile may diverge, risking formulation stability and compatibility.

Quantitative Evidence Guide: Key Differentiators of Sodium 1-Naphthalenesulfonate


Aqueous Solubility vs. Sodium 2-Naphthalenesulfonate in Alkaline Conditions

In the production of 2-naphthol, a key industrial process, sodium 1-naphthalenesulfonate (1-SNS) and sodium 2-naphthalenesulfonate (2-SNS) are co-produced and must be separated. Their solubility in aqueous sodium hydroxide (NaOH) is a critical parameter. A direct head-to-head comparison shows that 1-SNS is dramatically more soluble than 2-SNS. Specifically, at room temperature (298.15 K) and with a NaOH mass fraction (w₃₀) greater than 0.04, the solubility of 1-SNS is more than ten times (10x) greater than that of 2-SNS [1].

Aqueous Solubility (NaOH)
Head-to-head
>10x higher vs 2-SNS at w30 > 0.04
Supports separation workflow selection
298.15 K, NaOH mass fraction above 0.04
Solubility Separation Science Process Optimization 2-Naphthol Production

Maximum Solubility in Ethanol vs. Sodium 2-Naphthalenesulfonate

The differential solubility between 1-SNS and 2-SNS is not limited to aqueous systems. A direct head-to-head comparison of their maximum mole fraction solubility in ethanol at 323.15 K (50°C) reveals a significant disparity. 1-SNS achieves a maximum mole fraction solubility of 2.767 × 10⁻³ in ethanol, whereas 2-SNS only reaches 1.178 × 10⁻³ under identical conditions [1].

Ethanol Solubility (Max)
Head-to-head
2.767 × 10−3 vs 1.178 × 10−3, 2.35× higher
Informs alcoholic formulation concentration limits
323.15 K, ethanol, 101.3 kPa
Organic Solubility Formulation Science Crystallization Thermodynamics

Relative Photocatalytic Degradation Rate vs. Sodium Dodecylbenzenesulfonate

When comparing the photocatalytic degradation dynamics of several anionic surfactants in UV-irradiated TiO₂ dispersions, sodium 1-naphthalenesulfonate (1-NS) demonstrates a notably different degradation profile compared to the widely used surfactant sodium dodecylbenzenesulfonate (DBS). The study indicates that the photodegradation of 1-NS proceeds with distinct kinetics, and is generally slower to mineralize compared to DBS under identical conditions [1].

Photodegradation Rate
Data to verify
Slower mineralization vs DBS under UV/TiO2
Context-dependent persistence in light-exposed applications
Qualitative comparison; source-specific review recommended
Photostability Environmental Fate Surfactant Degradation TiO2 Photocatalysis

Hydrotropic Performance in Industrial Rinse Aids vs. Other Hydrotropes

In a systematic evaluation of anionic hydrotropes for industrial rinse aid formulations, linear alkyl naphthalene sulfonate (a class-level representative) was compared against seven other commercial hydrotropes, including sodium xylenesulfonate (SXS) and sodium dodecylbenzene sulfonate (DDBS), at 3 wt% and 6 wt% hydrotrope levels with surfactant levels of 20 wt% and 40 wt%. The study assessed dispersibility, compatibility index, and blender foam height, revealing that the naphthalene sulfonate-based hydrotrope exhibited a distinct performance profile that did not simply correlate with other hydrotrope structures [1].

Rinse Aid Hydrotrope Performance
Class-level
Naphthalene sulfonate class vs SXS, DDBS, others
Class-level inference; individual verification needed
Non-linear performance at 3–6 wt% hydrotrope; unique profile
Hydrotrope Formulation Science Surfactant Rinse Aid Coupling Agent

Procurement-Relevant Application Scenarios for Sodium 1-Naphthalenesulfonate


Optimizing 2-Naphthol Production via Solubility-Driven Separation

This scenario directly leverages the >10x solubility difference between 1-SNS and 2-SNS in aqueous NaOH [1]. During the sulfonation of naphthalene, both 1- and 2-isomers are formed. By adjusting the temperature and NaOH concentration (e.g., to w₃₀ > 0.04 at 298.15 K), the far less soluble 2-SNS can be selectively precipitated, leaving 1-SNS in solution. This achieves a 2-SNS purity of 0.9854 and a 1-SNS purity of 0.8369, providing an efficient, low-energy method to purify the critical 2-naphthol precursor. Procurement of 1-SNS for this purpose is not for its own sake, but to understand and manage its behavior as the primary, highly soluble byproduct that must be separated from the desired 2-SNS.

Formulating Light-Stable Cleaning Products or Agrochemicals

For formulations where the active surfactant or hydrotrope will be exposed to UV light (e.g., outdoor cleaning agents, certain agricultural spray adjuvants, or surface coatings), the slower photocatalytic degradation rate of 1-NS compared to DBS is a key selection criterion [2]. This greater photostability suggests a longer functional lifetime for the formulation's surface activity, leading to prolonged wetting, dispersing, or solubilizing action. A formulator seeking to maximize the longevity of a product in a light-exposed environment would therefore prioritize 1-SNS over more photolabile alternatives.

Developing High-Concentration Formulations in Alcoholic Media

In the development of cleaning fluids, inks, or specialized coatings that use ethanol or similar alcohols as a solvent, the 2.35x higher solubility of 1-SNS versus 2-SNS in ethanol at 50°C is a decisive advantage [3]. This allows for the creation of more concentrated stock solutions or final products, reducing shipping costs and storage volume. It also ensures that the hydrotrope or surfactant remains fully dissolved and active across a wider temperature range, preventing precipitation and ensuring consistent product performance. Procurement would thus specify 1-SNS to meet solubility and stability requirements in alcoholic formulations.

Application
Selection Property
Validation Focus
2-Naphthol Production Separation
Alkaline solubility selectivity
2-SNS precipitation purity
Light-Stable Cleaning Formulations
Photostability profile
Degradation kinetics under UV
Alcohol-Based Concentrate Formulations
Ethanol solubility ratio
Maximum solubility in alcoholic solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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